
Diethyl(methacryloyloxyethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mapc2 et: . This compound is notable for its applications in various fields, including polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Mapc2 et typically involves the reaction of methacrylic acid with diethyl phosphonate under controlled conditions. The reaction is usually catalyzed by an acid or base to facilitate the esterification process. The reaction conditions often include:
Temperature: Moderate temperatures (around 60-80°C) to ensure optimal reaction rates.
Solvent: Common solvents like or are used to dissolve the reactants and facilitate the reaction.
Catalyst: Acidic catalysts like or basic catalysts like can be employed to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of Mapc2 et can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Feed: Continuous feeding of methacrylic acid and diethyl phosphonate into the reactor.
Reaction Control: Maintaining optimal temperature and pressure conditions to maximize yield.
Purification: Post-reaction purification steps such as or to obtain high-purity Mapc2 et.
Analyse Des Réactions Chimiques
Types of Reactions: Mapc2 et undergoes various chemical reactions, including:
Polymerization: It can polymerize to form with unique properties.
Substitution Reactions: The phosphonate group can participate in substitution reactions with nucleophiles.
Hydrolysis: The ester bonds in Mapc2 et can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Polymerization: Initiators like or are used under thermal or photochemical conditions.
Substitution: Nucleophiles such as or can react with the phosphonate group in the presence of a base.
Hydrolysis: Acidic conditions (e.g., ) or basic conditions (e.g., ) can facilitate the hydrolysis of ester bonds.
Major Products:
Polymers: Depending on the polymerization conditions, various polymers with different properties can be obtained.
Substituted Products: Substitution reactions yield products with modified phosphonate groups.
Hydrolyzed Products: Hydrolysis results in the formation of and .
Applications De Recherche Scientifique
Mapc2 et has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of with specific properties.
Materials Science: Employed in the development of and with enhanced performance.
Biology and Medicine: Investigated for its potential use in and .
Mécanisme D'action
The mechanism of action of Mapc2 et involves its ability to undergo polymerization and form cross-linked networks. The phosphonate group plays a crucial role in enhancing the adhesion and stability of the resulting polymers. The molecular targets and pathways involved include:
Polymerization Pathways: Initiation, propagation, and termination steps in the polymerization process.
Cross-Linking: Formation of cross-linked networks that enhance the mechanical properties of the polymers.
Comparaison Avec Des Composés Similaires
Mapc2 et can be compared with other similar compounds such as:
Methacryloyloxyethyl phosphate (MEP): Similar in structure but with a phosphate group instead of a phosphonate group.
Methacryloyloxyethyl methyl phosphate (MEMP): Contains a methyl group in the phosphate moiety.
Methacryloyloxyethyl dimethyl phosphate (MEDP): Contains two methyl groups in the phosphate moiety.
Uniqueness: Mapc2 et is unique due to its diethyl phosphonate group , which imparts specific properties such as enhanced hydrolytic stability and adhesion compared to other similar compounds .
Propriétés
Formule moléculaire |
C10H19O5P |
|---|---|
Poids moléculaire |
250.23 g/mol |
Nom IUPAC |
2-diethoxyphosphorylethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H19O5P/c1-5-14-16(12,15-6-2)8-7-13-10(11)9(3)4/h3,5-8H2,1-2,4H3 |
Clé InChI |
ZQBWPISHKSLENR-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCOC(=O)C(=C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14127099.png)
![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14127101.png)
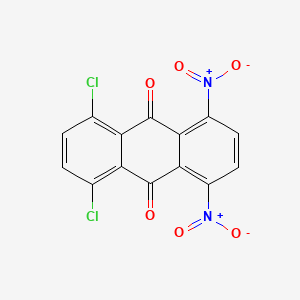
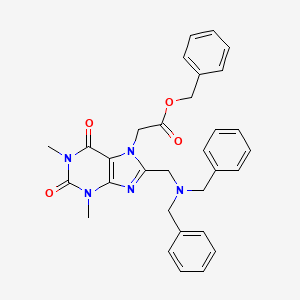
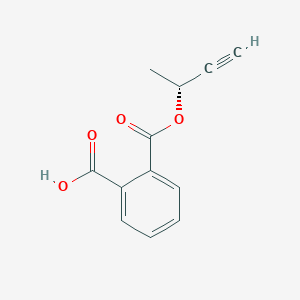
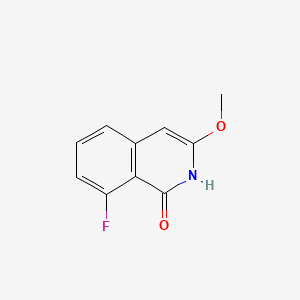
![2-[3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B14127128.png)
![6-Chloro-5-cyano-1,3-diethyl-2-methyl-1H-benzo[d]imidazol-3-ium iodide](/img/structure/B14127143.png)
![3-[(2Z)-5-chloro-2-[(2E)-2-[[5-phenyl-3-(3-sulfobutyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate](/img/structure/B14127146.png)
![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B14127152.png)
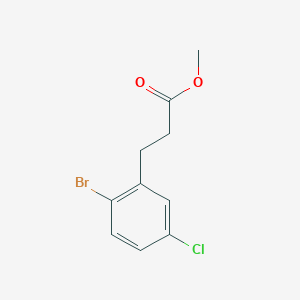
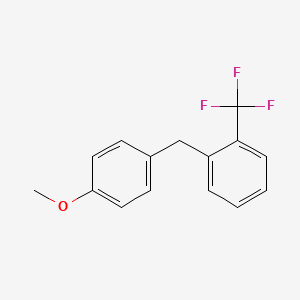
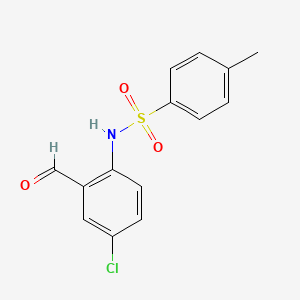
![[8,17,19-tris(2,2-dimethylpropanoyloxy)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5,7,10,12,14,16(24),17,19,21,25-tridecaen-6-yl] 2,2-dimethylpropanoate](/img/structure/B14127191.png)
